Vitexin

Description

Properties

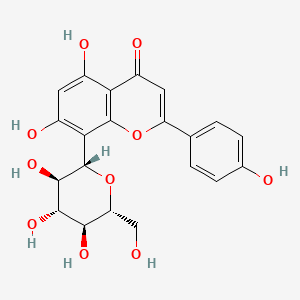

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEWCQFRYRRZDC-VPRICQMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190287 | |

| Record name | Vitexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-93-4 | |

| Record name | Vitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vitexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP70K75OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Pharmacological Properties of Vitexin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a C-glycosylated flavonoid chemically known as apigenin-8-C-glucoside, is a prominent bioactive compound found in a variety of medicinal and edible plants, including hawthorn, passionflower, and mung beans.[1][2] This natural product, along with its derivatives, has garnered significant attention within the scientific community for its extensive pharmacological activities. These compounds exhibit a wide range of therapeutic effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties.[1][3] The C-glycosidic bond in this compound enhances its metabolic stability compared to O-glycosylated flavonoids, making it a particularly interesting candidate for drug development.[2]

This technical guide provides a comprehensive overview of the core pharmacological properties of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Antioxidant Properties

This compound and its derivatives are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key pathological factor in numerous diseases. Their antioxidant capacity is attributed to their ability to donate electrons and scavenge reactive oxygen species (ROS).

Quantitative Data on Antioxidant Activity

| Compound | Assay | IC50 / EC50 / Other Metric | Reference |

| This compound | DPPH Radical Scavenging | IC50: 15.5 µg/mL | |

| This compound | ABTS Radical Scavenging | IC50: 8.9 µg/mL | |

| This compound | Superoxide Radical Scavenging | IC50: 25.3 µg/mL | |

| This compound | Nitric Oxide Scavenging | IC50: 42.1 µg/mL | |

| This compound-2"-O-rhamnoside | DPPH Radical Scavenging | IC50: 12.8 µg/mL | |

| Isothis compound | DPPH Radical Scavenging | IC50: 18.2 µg/mL |

Experimental Protocols

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound or its derivatives in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to form the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of the this compound solution to 1 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as (A_control - A_sample) / A_control * 100. The IC50 value is then determined.

Signaling Pathways

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

References

Vitexin's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates key inflammatory pathways. It has been demonstrated that this compound exerts its effects by targeting critical signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), as well as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This document summarizes quantitative data from pertinent studies, offers detailed experimental protocols for key assays, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound (apigenin-8-C-glucoside) is a flavonoid found in various medicinal plants and has demonstrated a wide range of pharmacological activities, including antioxidant, anti-cancer, and neuroprotective effects.[1] A growing body of evidence highlights its significant anti-inflammatory capabilities, making it a promising candidate for the development of novel therapeutics.[2] This guide delves into the core mechanisms of this compound's anti-inflammatory action, providing researchers and drug development professionals with a detailed overview of its interaction with inflammatory signaling pathways.

Modulation of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are attributed to its ability to interfere with multiple signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of this pathway.[2] It suppresses the activation of key regulators such as p65, IκBα, and IKKs. In high-glucose-stimulated human umbilical vein endothelial cells (HUVECs), this compound prevented the translocation of the NF-κB p65 subunit from the cytosol to the nucleus, thereby inhibiting the transcription of downstream inflammatory mediators. This inhibitory effect on NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Modulation of MAPK Signaling Pathways

The MAPK pathways, including p38, ERK1/2, and JNK, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. This compound has been shown to suppress the phosphorylation of p38 MAPK and ERK in high-glucose-stimulated HUVECs. In other models, this compound reduced the expression of phosphorylated p38, ERK1/2, and JNK in LPS-induced cells. By inhibiting these pathways, this compound effectively down-regulates the production of pro-inflammatory mediators.

Regulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling. In a collagen-induced arthritis rat model, this compound was found to alleviate inflammation by regulating the JAK/STAT/SOCS signaling pathway. It reduced the expression of JAK/STAT proteins associated with inflammation and increased the levels of Suppressors of Cytokine Signaling (SOCS), which are negative regulators of this pathway. This modulation resulted in a significant reduction of inflammatory cytokines such as IL-1β, IL-6, and IL-17.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome. In a model of chronic atrophic gastritis, this compound was found to be a direct cellular target of NLRP3, and its administration attenuated inflammasome activation. This suggests that this compound's anti-inflammatory properties are, in part, mediated through the suppression of this key inflammatory platform.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Inducing Agent | This compound Concentration | Target | Observed Effect | Reference |

| RAW 264.7 | LPS | >200 µg/mL | Cytotoxicity | Not cytotoxic (IC50 > 200 µg/mL) | |

| RAW 264.7 | LPS | Not specified | TNF-α, IL-1β, NO, PGE2 | Reduction in release | |

| RAW 264.7 | LPS | Not specified | IL-10 | Increase in release | |

| Human Neutrophils | PMA | 25 µM | NO Production | 86.74% decrease | |

| Human Neutrophils | PMA | 25 µM | TNF-α Production | 80.94% inhibition | |

| HUVECs | High Glucose | Not specified | ICAM-1, VCAM-1, E-selectin, MCP-1 | Significant reduction in transcription | |

| Human Chondrocytes | IL-1β | Not specified | NO, PGE2, IL-6, TNF-α, MMP-1, -3, -13 | Significant inhibition |

Table 2: In Vivo Effects of this compound on Inflammatory Models

| Animal Model | Inflammatory Stimulus | This compound Dosage | Key Findings | Reference |

| Mice | Acetic Acid-induced writhing | Not specified | Dose-dependent inhibition | |

| Mice | Carrageenan, Capsaicin, CFA | Not specified | Inhibition of mechanical and thermal hyperalgesia | |

| Mice | Inflammatory Pain Models | Not specified | Reduced TNF-α, IL-1β, IL-6, IL-33; Increased IL-10 | |

| Rats (CIA model) | Collagen | 10 mg/kg bw | Reduced IL-1β, IL-6, IL-17, TNF-α, iNOS; Reduced JAK/STAT expression; Increased SOCS levels | |

| Mice (HFD-induced) | High-Fat Diet | 10 mg/kg | Decreased TNF-α and IL-1β in brain and intestine | |

| Rats (CAG model) | MNNG | Not specified | Reduced pro-inflammatory cytokines; Attenuated NLRP3 inflammasome activation |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses this compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well for NO and cytokine assays, or in 6-well plates for Western blot and qPCR analysis. Allow cells to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 15, 30 µg/mL) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for NO and cytokines, shorter times for signaling protein phosphorylation).

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration, a stable metabolite of NO, using the Griess reagent.

-

Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK1/2, and JNK.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

-

Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from the cells and synthesize cDNA.

-

Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Methodology:

-

Animals: Use male Sprague-Dawley rats or Swiss-Webster mice.

-

Grouping: Divide the animals into control, this compound-treated, and positive control (e.g., indomethacin) groups.

-

Administration: Administer this compound (e.g., 5, 15, 30 mg/kg, p.o. or i.p.) or the reference drug one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, and JAK/STAT, and its inhibition of the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for a wide range of inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-inflammatory effects of this compound and its derivatives. Future research should focus on clinical trials to translate these promising preclinical findings into effective treatments for human inflammatory diseases.

References

A Technical Guide to the Antioxidant and Free Radical Scavenging Activity of Vitexin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitexin, a naturally occurring apigenin flavone glycoside (apigenin-8-C-glucoside), is a prominent bioactive compound found in a variety of medicinal plants and food sources, including hawthorn, passionflower, bamboo leaves, and mung beans.[1][2] This technical guide provides a comprehensive overview of the antioxidant and free-radical scavenging properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound exerts its antioxidant effects through a dual approach: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems, primarily via the Nrf2/ARE signaling pathway. This document synthesizes current scientific findings to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Mechanisms of Antioxidant Action

This compound's potent antioxidant activity stems from its unique chemical structure and its ability to interact with key cellular pathways. The mechanisms can be broadly categorized into direct free radical scavenging and indirect antioxidant effects through the modulation of cellular signaling.

Direct Free Radical Scavenging

This compound is a proficient scavenger of free radicals, capable of neutralizing them through several chemical mechanisms.[1] The presence of multiple hydroxyl (-OH) groups on its flavonoid backbone is crucial for this activity. Theoretical and experimental studies have identified the following primary mechanisms:

-

Hydrogen Atom Transfer (HAT): this compound can donate a hydrogen atom from its hydroxyl groups to a free radical, thereby neutralizing it. The resulting this compound radical is relatively stable due to resonance delocalization across the flavonoid structure. The hydroxyl group at the 4'-position on the B-ring is considered the most labile and is a primary site for H-atom donation.[1][3]

-

Single Electron Transfer (SET): this compound can also donate an electron to a free radical, forming a this compound radical cation and an anion of the radical. This mechanism contributes to its overall antioxidant capacity.

-

Radical Adduct Formation (RAF): this compound can form a stable adduct with certain free radicals, effectively removing them from the biological system.

The C-glycosidic bond at the 8-position enhances this compound's metabolic stability compared to O-glycosidic flavonoids, allowing for sustained antioxidant action.

Upregulation of Endogenous Antioxidant Pathways

Beyond direct scavenging, this compound significantly boosts the cell's own antioxidant defenses by activating critical signaling pathways.

The Nrf2/ARE Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of cellular redox homeostasis. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

This compound has been shown to activate this pathway, leading to a coordinated antioxidant response. The process involves:

-

Nrf2 Activation: this compound induces the dissociation of Nrf2 from Keap1.

-

Nuclear Translocation: Once freed, Nrf2 translocates into the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

-

Gene Transcription: This binding initiates the transcription of a suite of protective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen and hydrogen peroxide.

-

Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides.

-

Studies have demonstrated that this compound's protective effects against oxidative stress are significantly diminished when Nrf2 is knocked down, confirming the crucial role of this pathway.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various standard assays. The following tables summarize key findings from in vitro and cell-based/ in vivo studies.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | Test System/Compound | IC50 / % Inhibition | Reference |

| DPPH Radical Scavenging | Pure this compound (100 µg/mL) | ~60% inhibition | |

| DPPH Radical Scavenging | Methanolic extract of Vitex agnus-castus leaves (0.252% this compound) | 0.449 ± 0.001 mg/mL | |

| DPPH Radical Scavenging | Methanolic extract of Vitex agnus-castus fruits (0.342% this compound) | 0.612 ± 0.004 mg/mL | |

| Superoxide Radical Scavenging | Pure this compound (100 µg/mL) | ~70% inhibition | |

| OOH• Radical Scavenging | Pure this compound (Theoretical) | Apparent rate constant: 1.45 × 10³ M⁻¹ s⁻¹ |

Note: IC50 is the concentration of the substance required to inhibit 50% of the radical activity. Data for extracts are influenced by the presence of other compounds.

Table 2: Effects of this compound on Cellular and In Vivo Antioxidant Markers

| Model System | Treatment | Key Outcome | Reference |

| D-galactose-induced aging in mice | This compound (40 mg/kg) | Increased serum and tissue SOD, CAT, and GPx activities; Reduced MDA levels in liver, brain, and kidney. | |

| High-Fat Diet (HFD)-induced mice | This compound (10 mg/kg) | Increased activity and expression of SOD and CAT; Reduced MDA content in the brain. | |

| H₂O₂-induced oxidative damage in cells | This compound | Reduced MDA content; Increased SOD and CAT activity. | |

| PC-12 cells with neurotoxicity | This compound (10, 100 µM) | Increased glutathione (GSH) and superoxide dismutase (SOD) levels. | |

| C. elegans model | This compound (100 µM) | Increased SOD-3 expression by 25.4%. | |

| Chronic Myeloid Leukemia (K-562) cells | This compound (IC50 = 147 µg/ml) | Reduced SOD activity; Increased ROS and MDA levels (pro-oxidant effect in cancer cells). |

Note: The pro-oxidant effect observed in cancer cells highlights a dual role for this compound, where it induces oxidative stress to trigger apoptosis in malignant cells, contrasting with its protective antioxidant role in healthy cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Logical relationship of this compound's antioxidant mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant and free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. This solution should be freshly made and kept in the dark to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock solution to test a range of concentrations. A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

-

Assay Procedure (96-well plate format): a. To each well, add 100 µL of the DPPH working solution. b. Add 100 µL of the various concentrations of this compound, positive control, or solvent (for the blank control) to the respective wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.

Methodology:

-

Reagent Preparation (ABTS•⁺ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

Working Solution Preparation: Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.

-

Assay Procedure (96-well plate format): a. Add 190 µL of the ABTS•⁺ working solution to each well. b. Add 10 µL of the different concentrations of this compound or control to the wells. c. Incubate the plate at room temperature for 6-10 minutes in the dark.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The calculation for % inhibition and IC50 is performed similarly to the DPPH assay.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: Lipid peroxidation is a key indicator of oxidative damage. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically at 532 nm.

Methodology:

-

Sample Preparation (Tissue Homogenate or Cell Lysate): a. Homogenize tissue or lyse cells in an appropriate ice-cold buffer (e.g., RIPA buffer or PBS) containing a protease inhibitor cocktail and an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. b. Centrifuge the homogenate/lysate to pellet debris and collect the supernatant for analysis.

-

Reagent Preparation: Prepare a TBA solution in an acidic buffer (e.g., 0.25 N HCl containing 15% trichloroacetic acid and 0.375% thiobarbituric acid).

-

Assay Procedure: a. To 200 µL of the sample supernatant, add 400 µL of the TBA reagent. b. Prepare MDA standards for a standard curve. c. Vortex the mixture and incubate at 95°C for 60 minutes. d. Cool the samples on ice to stop the reaction. e. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

-

Calculation: Quantify the MDA concentration in the samples using the standard curve generated from the MDA standards. Results are often normalized to the total protein content of the sample.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the activity of SOD enzymes by their ability to inhibit the reduction of a detector molecule by superoxide anions. A common method involves generating superoxide radicals using an enzymatic system (e.g., xanthine/xanthine oxidase) and a chromogen (e.g., WST-1 or nitroblue tetrazolium, NBT) that produces a colored formazan dye upon reduction by the superoxide radicals. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.

Methodology:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in an ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4). Centrifuge to remove debris and collect the supernatant.

-

Reagent Preparation (using a commercial kit as a template): a. WST Working Solution: A solution containing the WST-1 tetrazolium salt. b. Enzyme Working Solution: A solution containing xanthine oxidase. c. Substrate Solution: A solution containing xanthine.

-

Assay Procedure (96-well plate format): a. Add the sample (cell lysate/homogenate) to the wells. b. Add the WST working solution and the substrate solution to all wells. c. Initiate the reaction by adding the Enzyme Working Solution (xanthine oxidase). d. Incubate the plate at 37°C for 20-30 minutes.

-

Measurement: Measure the absorbance at 450 nm. The absorbance is inversely proportional to the SOD activity.

-

Calculation: The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.

-

% Inhibition = [((Abs_blank1 - Abs_blank3) - (Abs_sample - Abs_blank2)) / (Abs_blank1 - Abs_blank3)] x 100

-

Where Abs_blank1 is the absorbance of the reaction without sample (maximum color), Abs_blank2 accounts for sample color, and Abs_blank3 accounts for background absorbance.

-

Activity can be quantified in U/mL by comparing to a standard curve of purified SOD enzyme.

-

Conclusion

This compound demonstrates robust antioxidant and free radical scavenging capabilities through a combination of direct chemical neutralization of reactive species and the strategic upregulation of the cell's endogenous antioxidant machinery via the Nrf2 signaling pathway. Its efficacy, demonstrated across a range of in vitro and in vivo models, underscores its potential as a lead compound for the development of therapeutic agents aimed at mitigating oxidative stress-related pathologies. Further research, including clinical trials, is warranted to fully elucidate its therapeutic applications in human health. This guide provides the foundational technical information required for professionals to design and interpret studies involving this promising natural compound.

References

- 1. Review of the effects of this compound in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of this compound: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Power of this compound and Isothis compound Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and biosynthesis of Vitexin in plants

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Vitexin in Plants

Introduction

This compound, chemically known as apigenin-8-C-β-D-glucopyranoside, is a C-glycosylflavone, a class of flavonoids characterized by a sugar moiety attached directly to the flavonoid backbone via a stable carbon-carbon bond.[1][2][3] This structural feature confers enhanced metabolic stability compared to the more common O-glycosidic flavonoids.[1] this compound and its isomer, isothis compound (apigenin-6-C-glucoside), are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2]

This technical guide provides a comprehensive overview of the natural distribution of this compound in various plant species, details its biosynthetic pathway from primary metabolites, and outlines key experimental protocols for its extraction, isolation, and quantification. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is present in a wide array of edible and medicinal plants. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, developmental stage, and environmental growing conditions. Hawthorn leaves, mung bean seed coats, and buckwheat sprouts are among the most prominent sources.

Quantitative Distribution of this compound in Various Plant Species

The following table summarizes the this compound content found in several plant species, providing a comparative reference for sourcing this compound.

| Plant Species (Scientific Name) | Common Name | Plant Part | This compound Content (mg/g Dry Weight unless specified) | Isothis compound Content (mg/g Dry Weight unless specified) | Reference |

| Fagopyrum esculentum | Common Buckwheat | Sprouts | 3.548 | 5.579 | |

| Trigonella foenum-graecum | Fenugreek | Seeds | 9.82 - 11.8 | 0.29 - 0.50 | |

| Ficus deltoidea var. bilobata | Mistletoe Fig | Leaves | 0.02721 (27.21 µg/g) | Not Detected | |

| Ficus deltoidea var. angustifolia | Mistletoe Fig | Leaves | Not specified | 0.01297 (12.97 µg/g) | |

| Crataegus spp. | Hawthorn | Extract | ~7.0 (0.7%) | Not specified | |

| Vigna radiata | Mung Bean | Seed Coat | 95.6% of total this compound in the bean | Not specified | |

| Vitex negundo | Chaste Tree | Root Extract | 0.0046 (0.46% of area) | Not specified |

Note: The methods of extraction and quantification can influence the reported values. Direct comparison should be made with caution.

Other notable plant sources of this compound include:

-

Passionflower (Passiflora spp.)

-

Pearl Millet (Pennisetum glaucum)

-

Bamboo (Bambusa vulgaris, Phyllostachys nigra)

-

Chaste Tree (Vitex agnus-castus)

-

Wheat Leaves (Triticum aestivum)

-

Mimosa (Mimosa pudica)

-

Pigeon Pea (Cajanus cajan)

-

Swiss Chard (Beta vulgaris var. cicla)

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, which originates from the general phenylpropanoid pathway. The process involves the formation of a flavanone intermediate, followed by a unique C-glycosylation step.

Phenylpropanoid and Flavonoid Precursor Pathway

-

L-Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid : Cinnamic acid is hydroxylated by Cinnamic Acid 4-Hydroxylase (C4H) .

-

Activation to p-Coumaroyl-CoA : The resulting p-coumaric acid is activated with Coenzyme A by 4-Coumaroyl-CoA Ligase (4CL) .

-

Chalcone Synthesis : The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone, a reaction mediated by Chalcone Synthase (CHS) .

-

Isomerization to Flavanone : Naringenin chalcone is cyclized by Chalcone Isomerase (CHI) to produce the flavanone naringenin.

Formation of the C-Glycosidic Bond

Unlike O-glycosylation, which typically occurs after the flavone backbone is formed, C-glycosylation of flavonoids like this compound proceeds via a distinct mechanism involving a 2-hydroxyflavanone intermediate.

-

2-Hydroxylation of Naringenin : The flavanone naringenin is first hydroxylated at the C-2 position by a cytochrome P450-dependent monooxygenase, Flavanone 2-Hydroxylase (F2H) , to form 2-hydroxynaringenin. This product exists in equilibrium with its open-chain tautomer, a dibenzoylmethane.

-

C-Glucosylation : A specific C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety from a sugar donor, typically UDP-glucose, to the 8-position of the 2-hydroxyflavanone intermediate. The open-chain form is believed to be the actual acceptor for the C-glucosylation reaction.

-

Dehydration : The resulting 2-hydroxyflavanone C-glucoside undergoes spontaneous or enzymatic dehydration to yield the stable aromatic flavone C-glucoside, this compound (apigenin-8-C-glucoside).

Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. |

| Flavanone 2-Hydroxylase | F2H | A cytochrome P450 enzyme (e.g., CYP93G2 in rice) that hydroxylates flavanones to 2-hydroxyflavanones. |

| C-Glucosyltransferase | CGT | Transfers a glucose moiety from UDP-glucose to the C-8 position of 2-hydroxynaringenin. |

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the enzymatic steps leading to the formation of this compound from L-phenylalanine.

Experimental Protocols

The isolation and analysis of this compound from plant sources involve a multi-step process including extraction, purification, and quantification.

Extraction of this compound from Plant Material

The choice of extraction method depends on the plant matrix and the desired scale. Solvents like methanol, ethanol, or their aqueous mixtures are commonly used. Advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can improve efficiency.

Protocol: Soxhlet Extraction of this compound from Justicia gendarussa Leaves

-

Sample Preparation : Wash the leaves of Justicia gendarussa and shade-dry them for one month. Grind the dried leaves into a coarse powder.

-

Extraction : Weigh the leaf powder and place it in a thimble within a Soxhlet apparatus.

-

Solvent Addition : Add a sufficient volume of methanol to the distillation flask.

-

Soxhlet Cycle : Heat the solvent to 50°C and allow the extraction to proceed for 24 hours. The solvent will repeatedly vaporize, condense over the sample, and siphon back into the flask, concentrating the extract.

-

Concentration : After extraction, filter the methanolic extract through Whatman filter paper.

-

Drying : Concentrate the filtrate using a rotary evaporator at 45°C until a completely dry residue is obtained. The crude extract is now ready for further purification.

Purification and Isolation

Crude extracts are complex mixtures requiring purification. This is typically achieved using chromatographic techniques.

Protocol: Multi-Step Chromatographic Purification

-

Liquid-Liquid Partitioning : a. Dissolve the dried crude extract in distilled water. b. Sequentially partition the aqueous solution with solvents of increasing polarity, such as petroleum ether, ethyl ether, and finally ethyl acetate, to separate compounds based on polarity. This compound will be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol). c. Evaporate the solvent from the target fraction to obtain an enriched flavonoid extract.

-

Column Chromatography : a. Pack a glass column with silica gel or Sephadex LH-20. b. Dissolve the enriched extract in a minimal amount of the initial mobile phase. c. Load the sample onto the column and elute with a gradient of solvents. A common system for silica gel is an ethyl acetate-methanol-formic acid mixture. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (pHPLC) : a. For final purification to high purity, use a preparative or semi-preparative HPLC system. b. Employ a reversed-phase C18 column. c. Use a mobile phase gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.05% acetic acid) to improve peak shape. d. Collect the peak corresponding to the retention time of a this compound standard. e. Lyophilize the collected fraction to obtain pure this compound.

Identification and Quantification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the precise quantification of this compound.

Protocol: RP-HPLC Analysis of this compound

-

Instrumentation : An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chromatographic Conditions :

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.1% aqueous orthophosphoric acid (e.g., 20:80 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed by sonication.

-

Flow Rate : 1.0 mL/minute.

-

Column Temperature : 30°C.

-

Detection Wavelength : 335 nm.

-

Injection Volume : 10-20 µL.

-

-

Standard and Sample Preparation :

-

Prepare a stock solution of a certified this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5-50 µg/mL).

-

Dissolve the accurately weighed plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.

-

-

Analysis :

-

Inject the standard solutions to establish the calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualization of the Experimental Workflow

The following diagram provides a general workflow for the extraction and analysis of this compound from a plant source.

Conclusion

This compound is a valuable bioactive flavonoid with a widespread distribution in the plant kingdom. Understanding its biosynthesis provides a foundation for metabolic engineering approaches to enhance its production in plants or microbial systems. The protocols detailed in this guide offer a robust framework for the extraction, isolation, and quantification of this compound, facilitating further research into its pharmacological properties and potential therapeutic applications. The continued exploration of natural sources and optimization of analytical methodologies are crucial for harnessing the full potential of this promising natural compound.

References

Vitexin's Modulation of NF-κB and PI3K/Akt Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin, a naturally occurring flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. A growing body of evidence indicates that this compound exerts its therapeutic effects by modulating key cellular signaling pathways, prominently the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences these critical signaling cascades. It summarizes quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (apigenin-8-C-β-D-glucopyranoside) is a flavonoid compound found in a variety of medicinal plants and food sources, such as hawthorn, mung beans, and passion flower.[1] Its therapeutic potential has been explored in a range of diseases, with a particular focus on its anti-inflammatory and anti-cancer effects.[2] At the molecular level, this compound's efficacy is largely attributed to its ability to interfere with intracellular signaling pathways that are often dysregulated in pathological conditions. The NF-κB and PI3K/Akt pathways are two such critical signaling networks that play central roles in inflammation, cell survival, proliferation, and apoptosis.[3] This guide will delve into the specific molecular interactions of this compound with these pathways, providing a technical overview for researchers in the field.

This compound's Effect on the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response.[1] In various pathological states, including cancer and chronic inflammatory diseases, this pathway is constitutively active. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[3]

Mechanism of Action

This compound's inhibitory effect on the NF-κB pathway is multifaceted. Studies have demonstrated that this compound can suppress the activation of key regulators within this pathway. Specifically, this compound has been observed to inhibit the phosphorylation of p65, a subunit of the NF-κB complex, in a dose-dependent manner. This inhibition prevents the nuclear translocation of p65, a critical step for its transcriptional activity.

Furthermore, this compound targets the upstream kinase IKK (IκB kinase). Research has shown that this compound can directly suppress the kinase activity of IKKβ in a cell-free system. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the stabilization of the NF-κB/IκBα complex, thereby blocking NF-κB activation. The downregulation of NF-κB activity by this compound ultimately results in the decreased expression of NF-κB target genes, such as Cyclin D1 and Bcl-2, which are involved in cell proliferation and survival.

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway have been quantified in various studies. The following table summarizes key quantitative findings.

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| Nasopharyngeal Carcinoma (CNE1) | Luciferase Reporter Assay | 10 µM | Significant suppression of pNF-κB-Luc luciferase activity. | |

| Nasopharyngeal Carcinoma (CNE1, HK1) | Western Blot | 5, 10, 20 µM | Dose-dependent decrease in p-p65 levels. | |

| Nasopharyngeal Carcinoma (CNE1, HK1) | Western Blot | 10, 20 µM | Downregulation of p-IκBα and upregulation of total IκBα. | |

| Cell-free | IKKβ Kinase Assay | 10, 20 µM | Dose-dependent suppression of IKKβ kinase activity. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | Not specified | Prevention of high-glucose induced NF-κB p65 nuclear translocation. |

This compound's Effect on the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound has been identified as an effective inhibitor of this pathway, contributing to its pro-apoptotic and anti-proliferative activities.

Mechanism of Action

This compound's inhibitory action on the PI3K/Akt pathway primarily involves the downregulation of the phosphorylation of key components in the cascade. Studies have shown that this compound treatment leads to a significant reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). The dephosphorylation of Akt prevents its activation, thereby inhibiting the downstream signaling that promotes cell survival and proliferation.

One of the key downstream targets of Akt is the mammalian target of rapamycin (mTOR). By inhibiting Akt phosphorylation, this compound also leads to a decrease in the phosphorylation of mTOR (p-mTOR). The suppression of the PI3K/Akt/mTOR axis by this compound has been linked to the induction of apoptosis, as evidenced by an increased ratio of Bax/Bcl-2 and the cleavage of caspase-3. In some cancer models, the pro-apoptotic effect of this compound could be partially reversed by an Akt activator, confirming the critical role of PI3K/Akt inhibition in this compound's mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data on the effects of this compound on the PI3K/Akt signaling pathway and associated cellular outcomes.

| Cell Line | Assay | This compound Concentration/IC50 | Observed Effect | Reference |

| Human Non-Small Cell Lung Cancer (A549) | Western Blot | Not specified | Significant reduction in p-PI3K, p-Akt, and p-mTOR levels. | |

| Endometrial Cancer (HEC-1B) | CCK-8 Assay | IC50 = 9.89 µM | Suppression of cell viability. | |

| Endometrial Cancer (Ishikawa) | CCK-8 Assay | IC50 = 12.35 µM | Suppression of cell viability. | |

| Endometrial Cancer (HEC-1B) | Western Blot | 20 µM | Blocked phosphorylation of PI3K and Akt. | |

| Gastric Cancer (SGC-7901, AGS) | Western Blot | 10 µM, 40 µM | Dose-dependent inhibition of p-PI3K, p-Akt, and p-mTOR. | |

| Human Glioblastoma (U251) | CCK-8 Assay | IC50 = 108.8 µM | Inhibition of cell proliferation. | |

| Ovarian Cancer (HO8910) | CCK-8 Assay | IC50 = 9.789 µM (72h) | Suppression of cell viability. | |

| Ovarian Cancer (SKOV3) | CCK-8 Assay | IC50 = 5.982 µM (72h) | Suppression of cell viability. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the NF-κB and PI3K/Akt signaling pathways.

Cell Culture and Treatment

-

Cell Lines: Various cancer cell lines such as nasopharyngeal carcinoma (CNE1, HK1), non-small cell lung cancer (A549), endometrial cancer (HEC-1B, Ishikawa), and gastric cancer (SGC-7901, AGS) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay (CCK-8 or MTT)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add 150 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blotting

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with this compound for a specified period.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the NF-κB and PI3K/Akt signaling pathways. Its ability to suppress key inflammatory and pro-survival signals underscores its relevance in the development of novel treatments for cancer and inflammatory disorders. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the molecular mechanisms of this compound and harness its therapeutic benefits. Future studies should continue to explore the intricate details of this compound's interactions with these pathways to optimize its clinical applications.

References

- 1. The natural flavonoid glycoside this compound displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purified this compound Compound 1 Serves as a Promising Antineoplastic Agent in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of this compound: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

Vitexin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, an apigenin flavone glucoside, is a naturally occurring flavonoid found in a variety of medicinal plants and dietary sources, including passion flower, hawthorn, bamboo leaves, and pearl millet.[1] As a C-glycosyl compound, this compound exhibits enhanced metabolic stability compared to its O-glycoside counterparts, making it a molecule of significant interest for its therapeutic potential. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its engagement with key cellular signaling pathways.

Chemical Structure

This compound is chemically known as apigenin-8-C-β-D-glucopyranoside. Its structure consists of an apigenin backbone, a trihydroxyflavone, with a glucose moiety attached at the 8-position through a carbon-carbon bond.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[2][3] |

| Molecular Formula | C₂₁H₂₀O₁₀[1][3] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O |

| InChI | InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 |

| InChIKey | SGEWCQFRYRRZDC-VPRICQMDSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value |

| Molecular Weight | 432.38 g/mol |

| Appearance | Light yellow powder |

| Melting Point | 203-204 °C |

| Boiling Point | 767.7 ± 60.0 °C (Predicted) |

| Solubility | - Soluble in DMSO (~16.6 mg/ml) and dimethylformamide (~14.3 mg/ml). - Sparingly soluble in aqueous buffers. - Solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml. |

| pKa | The first deprotonation pKa value is 6.79. |

| logP | -0.2 (Computed) |

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of this compound from plant sources, such as the leaves of Combretum micranthum.

Methodology:

-

Extraction:

-

500 g of ground plant leaves are first degreased using petroleum ether in a Soxhlet apparatus.

-

The degreased plant material is then exhaustively extracted with ethanol in a Soxhlet extractor.

-

The resulting ethanolic extract is evaporated to dryness.

-

The dried extract is redissolved in 500 ml of hot water.

-

-

Purification:

-

The aqueous extract is further degreased by liquid-liquid extraction with petroleum ether.

-

The aqueous layer is then extracted with butanol.

-

The butanolic extract is evaporated to dryness.

-

The residue is dissolved in 400 ml of methanol and allowed to stand at room temperature for one week to allow for precipitation.

-

The precipitate is collected, washed with methanol, and then recrystallized from methanol to yield pure this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a standard method for the quantification of this compound using reverse-phase HPLC.

Methodology:

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V, 4.6mm × 250mm, 5µm column.

-

Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (20:80 v/v) is used in an isocratic elution mode.

-

Flow Rate: 1.0 mL/minute.

-

Detection: UV detection at a wavelength of 335 nm.

-

Injection Volume: 2 µL.

-

-

Sample Preparation:

-

Standard and sample solutions of this compound are prepared in 40% methanol.

-

-

Quantification:

-

The concentration of this compound in the sample is determined by comparing its peak area and retention time to that of the standard. The retention time for this compound under these conditions is approximately 11.05 minutes.

-

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. Its anti-cancer, anti-inflammatory, and antioxidant activities are of particular interest in drug development.

Anti-Cancer Signaling Pathways

This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting several critical signaling pathways.

References

- 1. Molecular Mechanisms of this compound: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H20O10 | CID 5280441 - PubChem [pubchem.ncbi.nlm.nih.gov]

Vitexin: A Technical Guide to its Drug Development Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a naturally occurring apigenin flavone glycoside, has emerged as a promising candidate for drug development, exhibiting a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of this compound's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Properties and Therapeutic Potential

This compound demonstrates significant antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4] These therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, offering a multi-targeted approach to disease treatment.

Antioxidant Activity

This compound is a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress, a key contributor to numerous chronic diseases. Its antioxidant capacity has been quantified in various assays.

| Antioxidant Activity of this compound | |

| Assay | IC50 Value |

| DPPH Radical Scavenging Activity (Vitex agnus-castus leaf extract) | 0.449 ± 0.001 mg/mL |

| DPPH Radical Scavenging Activity (Vitex agnus-castus fruit extract) | 0.612 ± 0.004 mg/mL |

Anti-Cancer Activity

Preclinical studies have consistently demonstrated this compound's potent anti-tumor effects across a range of cancer types. It inhibits cancer cell proliferation, induces apoptosis (programmed cell death), and suppresses tumor growth in vivo.

| In Vitro Anti-Cancer Activity of this compound (IC50 Values) | ||

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| U251 | Glioblastoma | 108.8 |

| HEC-1B | Endometrial Cancer | 9.89 |

| Ishikawa | Endometrial Cancer | 12.35 |

| HepG2 | Liver Cancer | 2.3 (Artemetin, related compound) |

| MCF-7 | Breast Cancer | 3.9 (Artemetin, related compound) |

| K562 | Leukemia | 2.27 (Compound 7, this compound derivative) |

| HL-60 | Leukemia | 1.42 (Compound 7, this compound derivative) |

| In Vivo Anti-Cancer Efficacy of this compound | |||

| Cancer Model | Dosage | Duration | Key Findings |

| Nasopharyngeal Carcinoma (NPC) Xenograft | 30 mg/kg (oral) | 2 weeks | Reduced tumor growth; Decreased p-p65 and Cyclin D1 expression. |

| Endometrial Cancer Xenograft | 80 mg/kg | 30 days | Blocked tumor growth. |

| Hepatocellular Carcinoma (subcutaneous) | 2 mg/kg | 4 weeks | Significant suppression in tumor size. |

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This has been demonstrated in various in vitro and in vivo models.

| In Vivo Anti-Inflammatory Efficacy of this compound | |||

| Model | Dosage | Duration | Key Findings |

| Collagen-Induced Arthritis (CIA) in rats | 10 mg/kg bw | - | Significantly reduced levels of IL-1β, IL-6, IL-17, TNF-α, IFN-γ, and iNOS. |

| High-Fat Diet-Induced Inflammation in mice | 10 mg/kg | - | Decreased expression of TNF-α and IL-1β in the brain and intestine. |

| Inflammatory Pain in mice | - | - | Inhibited production of TNF-α, IL-1β, IL-6, and IL-33; Up-regulated IL-10. |

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, with the potential to mitigate neuronal damage in neurodegenerative diseases and other neurological conditions.

| In Vivo Neuroprotective Efficacy of this compound | |||

| Model | Dosage | Duration | Key Findings |

| Streptozotocin-Induced Diabetic Rats | 1 mg/kg | - | Lowered TBARS levels; Improved learning and memory in Morris water maze. |

| Pb-Induced Neurotoxicity in Wistar Rats | 50 mg/kg | 28 days | Maintained good working memory; Reduced oxidative stress and neuronal damage. |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

This compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. It suppresses the phosphorylation of IKKβ, leading to the inhibition of p65 activation.

References

- 1. Molecular Mechanisms of this compound: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. This compound ameliorates glycochenodeoxycholate-induced hepatocyte injury through SIRT6 and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Vitexin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin, a naturally occurring apigenin flavone glucoside, is a prominent bioactive compound found in a variety of medicinal plants with a rich history in traditional medicine. This technical guide provides an in-depth exploration of the ethnobotanical uses of this compound-containing plants, alongside a comprehensive review of its pharmacological activities. We present quantitative data on this compound's efficacy, detailed experimental protocols from key studies, and an elucidation of the molecular signaling pathways it modulates. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic promise of this versatile flavonoid.

Introduction: this compound and its Ethnobotanical Significance

This compound (apigenin-8-C-glucoside) is a C-glycosylflavonoid widely distributed in the plant kingdom.[1] Its unique C-glycosidic bond confers greater metabolic stability compared to O-glycosidic flavonoids.[2] Historically, numerous cultures have utilized this compound-rich plants to address a wide array of health concerns. This traditional knowledge has paved the way for modern scientific investigation into the compound's pharmacological properties.

Prominent this compound-Containing Plants and their Traditional Uses

A diverse range of plants are known for their significant this compound content. The ethnobotanical applications of these plants are extensive and varied, reflecting a long history of human observation and empirical use.

| Plant Species | Common Name | Traditional Ethnobotanical Uses |

| Vitex agnus-castus | Chaste Tree, Chasteberry | Used in traditional European and North American medicine to support women's reproductive health, including menstrual cycle regulation and relief from symptoms of premenstrual syndrome (PMS) and menopause.[2][3] |

| Crataegus spp. | Hawthorn | Traditionally used in European, North American, and Chinese medicine to support cardiovascular health, including as a heart tonic and to manage high blood pressure.[2] |

| Passiflora incarnata | Passionflower | Utilized in traditional medicine as a calming agent to alleviate anxiety, nervousness, and insomnia. |

| Pennisetum glaucum | Pearl Millet | A staple food in many parts of Africa and Asia, it is also used in traditional medicine for its nutritional and health-promoting properties. |

| Vigna radiata | Mung Bean | A common food source in Asia, the seed coat is used in traditional Chinese medicine for its detoxifying and cooling properties. |

| Fagopyrum esculentum | Buckwheat | Consumed as a food, it is also recognized in traditional medicine for its potential benefits in managing blood sugar levels and supporting circulatory health. |

| Vitex negundo | Five-leaved Chaste Tree | Widely used in Ayurvedic and traditional Chinese medicine for its anti-inflammatory, analgesic, and anti-asthmatic properties. |

Quantitative Analysis of this compound's Pharmacological Activities

Scientific studies have substantiated many of the traditional claims associated with this compound-containing plants, revealing a broad spectrum of pharmacological effects. The following tables summarize key quantitative data from in vitro and in vivo research.

In Vitro Efficacy of this compound

| Assay Type | Cell Line/Target | IC50 Value / Effect | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | IC50: 94.83 - 111.4 µg/mL | |

| ABTS Radical Scavenging | IC50: 179.8 - 334.3 µg/mL | ||

| Hydrogen Peroxide Scavenging | IC50: 141.6 - 180.6 µg/mL | ||

| Anticancer Activity | Human Glioblastoma (U251) | IC50: 108.8 µM | |

| Human Leukemia (U937) | Dose- and time-dependent reduction in cell viability | ||

| Esophageal Cancer (EC-109) | Dose- and time-dependent promotion of apoptosis | ||

| T24 Bladder Cancer (this compound-2-O-xyloside) | IC50: 8.8 ± 0.8 μM (at 72 hr) | ||

| Estrogenic Activity | Estrogen Receptor β | IC50: 10 µg/mL |

In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Key Findings | Reference |

| Mice | Nasopharyngeal Carcinoma Xenograft | 30 mg/kg (oral, 2 weeks) | Reduced tumor growth; decreased expression of p-p65 and Cyclin D1. | |

| Mice | Parkinson's Disease (MPTP-induced) | 50 mg/kg | Prevented bradykinesia and initial lesions; activated PI3K/Akt signaling pathway. | |

| Rats | Myocardial Ischemia-Reperfusion | 6 mg/kg (i.v.) | Reduced myocardial infarct size and ST-segment elevation; decreased LDH, CK, and MDA levels; increased SOD. | |

| Mice | Pressure Overload-Induced Cardiac Hypertrophy | 3, 10, and 30 mg/kg | Prevented cardiac hypertrophy; inhibited calcineurin-NFATc3 and CaMKII signaling. | |

| Mice | Colorectal Carcinoma Xenograft | 25, 50, and 100 mg/kg (p.o.) | Inhibited tumor growth with low toxicity. | |

| Mice | Chemically-Induced Seizures (PTZ and picrotoxin) | 1.25, 2.5, and 5 mg/kg | Dose-dependent protection against seizures, reaching 100% protection at 5 mg/kg. |

Detailed Experimental Protocols

To facilitate the replication and further exploration of this compound's bioactivities, this section provides detailed methodologies for key experimental assays cited in the literature.

Antioxidant Activity Assays

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture: Add 100 µL of the this compound solution to 2.9 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Positive Control: Ascorbic acid or Trolox is typically used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Standard: Trolox is commonly used as a standard.

In Vitro Anticancer Activity - CCK-8 Assay

-

Cell Seeding: Seed human glioblastoma U251 cells in 96-well plates.

-